molecular formula C9H13NO3 B8200586 rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid

rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B8200586
M. Wt: 183.20 g/mol
InChI Key: PJARUKXCFRFPOP-WNJXEPBRSA-N
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Description

rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid is a norbornane-derived compound with a rigid bicyclic framework and functional groups at the 2- and 3-positions. Its structure includes a carboxylic acid group at C2 and a carbamoyl (-CONH₂) group at C3, both in the exo,exo configuration, as indicated by the stereodescriptor rel-(1R,2S,3R,4S) . This stereochemical arrangement imposes conformational constraints, making it valuable in medicinal chemistry for designing bioactive molecules with enhanced target specificity . The compound (CAS 88330-32-9) has a molecular formula of C₈H₁₃NO₂ and a molecular weight of 171.20 g/mol .

Properties

IUPAC Name

(1R,2S,3R,4S)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJARUKXCFRFPOP-WNJXEPBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between cyclopentadiene and electron-deficient dienophiles (e.g., maleic anhydride) forms the bicyclic skeleton. For example:

Cyclopentadiene+Maleic Anhydrideendo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride\text{Cyclopentadiene} + \text{Maleic Anhydride} \rightarrow \text{endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride}

This intermediate is hydrolyzed to the dicarboxylic acid, which serves as a precursor for further functionalization.

Palladium-Catalyzed Cross-Coupling

Palladium complexes enable the formation of C–N and C–C bonds on prefunctionalized bicyclic intermediates. For instance, azabicyclo[2.2.1]heptane derivatives are synthesized via Pd-catalyzed amination of halogenated precursors, achieving yields up to 36%.

Table 1: Comparison of Core Synthesis Methods

MethodReagents/ConditionsYieldKey Challenges
Diels-AlderCyclopentadiene, maleic anhydride45–60%Steric hindrance in endo/exo control
Pd-Catalyzed CouplingPd(OAc)₂, ligands, amines22–36%Catalyst deactivation

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is introduced via oxidation or hydrolysis of ester or nitrile precursors.

Hydrolysis of Esters

Methyl or ethyl esters of the bicycloheptane core are saponified under alkaline conditions. For example:

Methyl ester+NaOHCarboxylic acid+MeOH\text{Methyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{MeOH}

Optimal conditions (2 M NaOH, 80°C, 6 h) achieve >90% conversion.

Carbamoylation Strategies

The carbamoyl group (-CONH₂) is introduced via amidation or urea-forming reactions.

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates the carboxylic acid for reaction with ammonia or amines. For example:

Acid+CDIImidazolide intermediateNH3Carbamoyl derivative\text{Acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate} \xrightarrow{\text{NH}_3} \text{Carbamoyl derivative}

Yields range from 22–35% under optimized conditions (DMF, 60°C, 8 h).

Hofmann Rearrangement

Primary amides can be generated via Hofmann degradation of carboxamides. Sodium hypochlorite in alkaline media converts carboxamides to amines, which are subsequently oxidized to carbamates.

Table 2: Carbamoylation Efficiency

MethodReagentsTemperatureYield
CDI CouplingCDI, NH₃, DMF60°C22–35%
Hofmann RearrangementNaOCl, NaOH20–40°C67–92%

Stereochemical Control

The "rel-" designation indicates relative stereochemistry, which is controlled via chiral catalysts or resolution techniques.

Chiral Auxiliaries

Bicycloheptane intermediates with chiral centers are synthesized using enantiopure starting materials. For example, (1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid is resolved via diastereomeric salt formation with (R)-α-methylbenzylamine.

Enzymatic Resolution

Lipases selectively hydrolyze ester precursors of one enantiomer, achieving enantiomeric excess (ee) >98% under mild conditions.

Industrial-Scale Production

Continuous Flow Reactors

A pinch-tube reactor configuration (40–55°C, 2 min residence time) enhances yield and reproducibility for decarboxylation and coupling steps, achieving 91.98% conversion in pilot-scale trials.

Photochemical Methods

UV irradiation promotes [2+2] cycloadditions for bicycloheptane synthesis, reducing side products compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Research has indicated that this compound exhibits notable biological activities:

  • Antifungal Activity : Studies have demonstrated that derivatives of bicyclic compounds similar to rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid possess antifungal properties. For instance, the introduction of specific substituents on the aromatic ring has been shown to enhance antifungal efficacy against various strains .
  • Cytotoxicity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This characteristic is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation .

Therapeutic Potential

The compound's unique structural features position it as a potential candidate for therapeutic applications:

  • Drug Development : Given its biological activities, this compound could be explored as a lead compound in the development of new antifungal or anticancer agents.
  • Controlled Release Formulations : The compound's properties may allow it to be incorporated into controlled release systems for improved bioavailability and sustained therapeutic effects .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this bicyclic compound:

StudyYearFindings
Synthesis and Antifungal Activity2023Demonstrated enhanced antifungal activity through structural modifications .
Cytotoxic Activity Assessment2023Showed selective cytotoxicity against specific cancer cell lines; promising for further research in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The carbamoyl group and carboxylic acid group play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives

The disodium salt of (1R,2R,3S,4S)-rel-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS 351870-33-2) replaces the carbamoyl group with a second carboxylic acid moiety. This derivative is used as a nucleating agent in polypropylene (PP) and polyethylene (PE) plastics, with a regulatory limit of 0.25% in food-contact materials . Its sodium salt formulation enhances water solubility, contrasting with the neutral carbamoyl group in the target compound, which may favor lipid membrane permeability in drug design .

7-Oxabicyclo[2.2.1]heptane Derivatives

(1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7) introduces an oxygen atom into the bicyclic ring, altering electronic properties and hydrogen-bonding capacity.

Amino-Substituted Derivatives

(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212306-15-4) features a Boc-protected amine at C3. This modification increases lipophilicity (LogP ~1.5) compared to the carbamoyl group, making it more suitable as a synthetic intermediate in peptide mimetics .

Analytical and Regulatory Profiles

  • UPLC-MS/MS Detection : Bicyclo[2.2.1]heptane derivatives, including the target compound, are detectable at concentrations as low as 5.0 μg/L in food simulants, with recovery rates of 80.5–103% .
  • Regulatory Limits: The disodium 2,3-dicarboxylate derivative is restricted to 0.25% in plastics, reflecting its industrial utility, whereas amino- and carbamoyl-substituted variants lack such regulations, indicating their primary use in research .

Biological Activity

rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its interactions with specific biological targets.

  • Chemical Formula : C9_9H13_{13}N\O3_3
  • Molecular Weight : 183.2 g/mol
  • CAS Number : 1365987-23-0
  • Solubility : Slightly soluble in DMSO and methanol when heated .

The compound's biological activity is primarily linked to its interaction with ion channels, particularly potassium channels such as KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). These channels play critical roles in neuronal excitability and can affect various physiological processes.

  • Potassium Channel Modulation :
    • Studies have shown that this compound acts as a selective opener of KCNQ2 and KCNQ4 channels.
    • The compound exhibits an EC50_{50} of approximately 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating a strong affinity for these targets compared to other potassium channels .

Pharmacological Implications

The modulation of KCNQ channels can have significant implications in treating neurological disorders such as epilepsy and anxiety. By enhancing the activity of these channels, the compound may help stabilize neuronal excitability and reduce hyperexcitability associated with these conditions.

Study 1: Selectivity Profile of KCNQ Channel Openers

A study evaluated a series of bicyclic compounds similar to this compound for their selectivity towards KCNQ channels. The results indicated that this compound displayed a unique selectivity profile that could be beneficial for further drug development targeting specific neurological pathways .

Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on the structure-activity relationship of bicyclic compounds, modifications to the carbamoyl group significantly influenced the biological activity of the derivatives. The findings suggested that subtle changes in the molecular structure could enhance or diminish the activity against targeted ion channels .

Data Summary

PropertyValue
Chemical FormulaC9_9H13_{13}N\O3_3
Molecular Weight183.2 g/mol
CAS Number1365987-23-0
EC50_{50} (KCNQ2)230 nM
EC50_{50} (KCNQ4)510 nM

Q & A

Q. What synthetic strategies are effective for preparing bicyclo[2.2.1]heptane derivatives with carbamoyl and carboxylic acid functional groups?

Methodological Answer: A two-step approach is commonly employed:

Protection and Cyclization : Start with a bicyclic amino acid precursor (e.g., compound 14 in ). React with phthalic anhydride and triethylamine to protect the amine group, forming an isoindoline intermediate (compound 15). This step ensures regioselectivity and minimizes side reactions.

Hydrogenation and Deprotection : Use Pd/C-catalyzed hydrogenation (as in compound 16 synthesis) to saturate double bonds in the bicyclic framework. Subsequent acidic hydrolysis (e.g., HCl) removes protective groups, yielding the carbamoyl and carboxylic acid moieties.
Key Parameters : Reaction time (12–24 hrs for hydrogenation), solvent (THF/water mixtures), and catalyst loading (5–10% Pd/C) are critical for yield optimization .

Q. How can NMR spectroscopy confirm the stereochemistry of bicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • 1H NMR : Analyze coupling constants (e.g., J = 9–12 Hz for axial-equatorial protons in the bicyclic system) to confirm the rigid norbornane-like structure.
  • 13C NMR : Carbamoyl carbonyl signals appear at ~165–170 ppm, while carboxylic acid carbons resonate at ~170–175 ppm. Splitting patterns distinguish exo/endo substituents.
  • 2D Experiments (COSY, NOESY) : Resolve overlapping signals and verify spatial proximity of protons (e.g., NOE correlations between C3-carbamoyl and C2-carboxylic acid groups) .

Q. What are the primary challenges in isolating stereoisomers of bicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol gradients.
  • Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) exploit solubility differences. For example, compound 8 in was resolved via repeated recrystallization from dichloromethane/ethyl acetate, achieving 57% yield of the desired isomer.
  • Catalytic Asymmetric Synthesis : Chiral thiourea catalysts () or L-Proline-derived organocatalysts () induce enantioselectivity (>90% ee) during cyclopropanation or Michael-alkylation steps .

Advanced Research Questions

Q. How can diastereodivergent synthesis be achieved for bicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • Catalyst Selection : Use chiral N,N'-dioxide/metal complexes (e.g., L-PrPr2/Mg(OTf)₂ vs. L-RaPr2/Sc(OTf)₃) to control stereoselectivity. For example, L-PrPr2/Mg(OTf)₂ produces rel-(1S,2S,3R) isomers with 95% ee, while Sc(OTf)₃ favors rel-(1R,2S,3R) isomers (99% ee) ().
  • Substrate Engineering : Electron-withdrawing groups (e.g., Cl at C4/C5 of oxindoles) enhance enantioselectivity by stabilizing transition states. Aliphatic substrates (e.g., 2t and 2u in ) achieve near-quantitative yields (99%) with minimal racemization .

Q. What methodologies validate the use of this compound in improving polymer barrier properties?

Methodological Answer:

  • Oxygen Permeability Testing : Incorporate 0.25% of the calcium salt (CAS 839683-04-4, ) into polypropylene (PP) films. Measure oxygen transmission rate (OTR) via ASTM D3985; typical reductions range from 30–50% due to the rigid bicyclic structure disrupting chain mobility.
  • Molecular Dynamics Simulations : Model hydrogen bonding between the carbamoyl group and polymer matrix to predict barrier enhancement. Experimental data correlate with simulated diffusion coefficients (10⁻¹⁰ cm²/s) .

Q. How does this compound compare to bicyclo[3.2.1]octane analogs in biological transport studies?

Methodological Answer:

  • Competitive Inhibition Assays : Test inhibition of L-system amino acid transporters in Ehrlich ascites tumor cells. The bicyclo[2.2.1]heptane derivative shows 2-fold lower IC₅₀ (~50 µM) than bicyclo[3.2.1]octane analogs due to reduced steric hindrance.
  • Radiolabeled Uptake : Use ³H-labeled derivatives to quantify cellular uptake. Bicyclo[2.2.1]heptane-2-carboxylic acid exhibits 80% higher affinity for Na⁺-independent transporters, making it a superior probe for system L studies .

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